Cas no 2649023-66-3 (7-(1-isocyanatocyclopropyl)-1H-indole)

7-(1-Isocyanatocyclopropyl)-1H-indole is a specialized heterocyclic compound featuring both an indole scaffold and a reactive isocyanate group on a cyclopropyl moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or functionalized indole derivatives. The isocyanate group enables efficient conjugation with nucleophiles, such as amines or alcohols, facilitating the formation of ureas or carbamates. The cyclopropyl ring introduces steric constraints, potentially enhancing selectivity in reactions. This compound is suited for applications in medicinal chemistry and materials science, where precise functionalization of indole-based systems is required. Proper handling is essential due to the reactivity of the isocyanate group.
7-(1-isocyanatocyclopropyl)-1H-indole structure
2649023-66-3 structure
Product name:7-(1-isocyanatocyclopropyl)-1H-indole
CAS No:2649023-66-3
MF:C12H10N2O
Molecular Weight:198.22060251236
CID:5801302
PubChem ID:117287818

7-(1-isocyanatocyclopropyl)-1H-indole 化学的及び物理的性質

名前と識別子

    • EN300-1775028
    • 7-(1-isocyanatocyclopropyl)-1H-indole
    • 2649023-66-3
    • インチ: 1S/C12H10N2O/c15-8-14-12(5-6-12)10-3-1-2-9-4-7-13-11(9)10/h1-4,7,13H,5-6H2
    • InChIKey: ZNMUUPWTMJLZBA-UHFFFAOYSA-N
    • SMILES: O=C=NC1(C2C=CC=C3C=CNC=23)CC1

計算された属性

  • 精确分子量: 198.079312947g/mol
  • 同位素质量: 198.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 45.2Ų

7-(1-isocyanatocyclopropyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1775028-0.5g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
0.5g
$946.0 2023-09-20
Enamine
EN300-1775028-5.0g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
5g
$2858.0 2023-06-03
Enamine
EN300-1775028-1.0g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
1g
$986.0 2023-06-03
Enamine
EN300-1775028-0.25g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
0.25g
$906.0 2023-09-20
Enamine
EN300-1775028-0.1g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
0.1g
$867.0 2023-09-20
Enamine
EN300-1775028-1g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
1g
$986.0 2023-09-20
Enamine
EN300-1775028-0.05g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
0.05g
$827.0 2023-09-20
Enamine
EN300-1775028-10.0g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
10g
$4236.0 2023-06-03
Enamine
EN300-1775028-10g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
10g
$4236.0 2023-09-20
Enamine
EN300-1775028-5g
7-(1-isocyanatocyclopropyl)-1H-indole
2649023-66-3
5g
$2858.0 2023-09-20

7-(1-isocyanatocyclopropyl)-1H-indole 関連文献

7-(1-isocyanatocyclopropyl)-1H-indoleに関する追加情報

Introduction to 7-(1-isocyanatocyclopropyl)-1H-indole (CAS No. 2649023-66-3)

7-(1-isocyanatocyclopropyl)-1H-indole, identified by its Chemical Abstracts Service (CAS) number 2649023-66-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic molecules, featuring an indole core conjugated with a cyclopropyl group and an isocyanate functional moiety. The unique structural attributes of this molecule make it a promising candidate for further exploration in drug discovery and molecular innovation.

The indole scaffold, a prominent structural motif in numerous bioactive natural products and pharmacologically relevant compounds, contributes to the rich chemical diversity of 7-(1-isocyanatocyclopropyl)-1H-indole. Indole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the cyclopropyl group introduces additional steric and electronic effects, which can modulate the pharmacokinetic and pharmacodynamic profiles of the compound. Specifically, the cyclopropyl ring is known to enhance metabolic stability and binding affinity in certain drug candidates.

The presence of the isocyanate functional group at the 1-position of the indole ring adds another layer of complexity to the molecule. Isocyanates are versatile intermediates in organic synthesis and have been employed in various applications, including polymer chemistry and medicinal chemistry. In pharmaceutical research, isocyanate-functionalized compounds often serve as key precursors for the development of novel bioactive molecules. The reactivity of the isocyanate group allows for further functionalization through reactions such as nucleophilic addition and urethane formation, enabling the construction of more intricate molecular architectures.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 7-(1-isocyanatocyclopropyl)-1H-indole and biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. For instance, preliminary docking studies have indicated potential binding interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Such findings underscore the compound's potential as a lead molecule for further medicinal chemistry optimization.

The synthesis of 7-(1-isocyanatocyclopropyl)-1H-indole represents a significant achievement in synthetic organic chemistry. The multi-step synthetic route involves key transformations such as cyclopropanation, isocyanation, and regioselective functionalization of the indole core. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. The development of efficient synthetic methodologies not only enhances accessibility to this compound but also paves the way for its application in larger-scale drug discovery programs.

In parallel with synthetic efforts, researchers are exploring novel synthetic strategies to diversify the structural landscape derived from 7-(1-isocyanatocyclopropyl)-1H-indole. Transition metal-catalyzed reactions, for example, have emerged as powerful tools for constructing complex molecular frameworks with precision. By leveraging catalytic systems such as palladium or copper complexes, chemists can achieve selective functionalization at multiple positions within the indole scaffold, thereby generating a library of derivatives with tailored biological properties.

The biological evaluation of 7-(1-isocyanatocyclopropyl)-1H-indole has revealed intriguing preliminary results that warrant further investigation. In vitro assays have demonstrated modest inhibitory activity against certain kinases associated with cancer cell proliferation. Additionally, cellular studies suggest that the compound may modulate signaling pathways involved in inflammation and immune response. These observations align with the growing interest in indole derivatives as therapeutic agents and highlight the potential of this compound as a starting point for structure-activity relationship (SAR) studies.

Future research directions may focus on enhancing the pharmacological profile of 7-(1-isocyanatocyclopropyl)-1H-indole through derivatization strategies aimed at improving solubility, bioavailability, and target specificity. For instance, introduction of polar functional groups or hydrophilic substituents could enhance aqueous solubility while maintaining or enhancing biological activity. Furthermore, exploration of prodrug formulations may provide means to improve metabolic stability and delivery efficiency.

The integration of high-throughput screening (HTS) technologies with traditional medicinal chemistry approaches offers a streamlined pipeline for identifying lead compounds like 7-(1-isocyanatocyclopropyl)-1H-indole. By combining automated synthesis with rapid biochemical assays, researchers can efficiently assess large libraries of compounds for biological activity across multiple targets. This synergy between computational modeling and experimental validation accelerates the discovery process and increases the likelihood of identifying novel therapeutic agents.

In conclusion,7-(1-isocyanatocyclopropyl)-1H-indole (CAS No. 2649023-66-3) represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of an indole core, cyclopropyl substituent, and isocyanate functionality positions it as a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new synthetic methodologies and biological applications,7-(1-isocyanatocyclopropyl)-1H-indole is poised to make significant contributions to future therapeutic developments.

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